molecular formula C5H7N3O2 B2366343 Methyl 1-azidocyclopropane-1-carboxylate CAS No. 80502-23-4

Methyl 1-azidocyclopropane-1-carboxylate

Cat. No.: B2366343
CAS No.: 80502-23-4
M. Wt: 141.13
InChI Key: UJVGUFPZAKSJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-azidocyclopropane-1-carboxylate is a cyclopropane derivative featuring an azide (-N₃) group and a methyl ester (-COOCH₃) substituent on the same carbon atom of the strained cyclopropane ring. This compound is structurally notable for its high ring strain (due to the cyclopropane moiety) and the reactive azide group, which makes it valuable in synthetic chemistry, particularly in click chemistry applications (e.g., Huisgen cycloaddition) and as a precursor for bioactive molecules. Its unique structure also confers distinct stability and reactivity compared to other cyclopropane derivatives .

Properties

IUPAC Name

methyl 1-azidocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-4(9)5(2-3-5)7-8-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVGUFPZAKSJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-azidocyclopropane-1-carboxylate typically involves the following steps:

    Formation of Cyclopropane Ring: The cyclopropane ring can be formed through various methods, including the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane (CH2I2) and a zinc-copper couple.

    Introduction of Azido Group: The azido group can be introduced via nucleophilic substitution reactions. For instance, the reaction of a suitable cyclopropane derivative with sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) can yield the desired azido compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process, given the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-azidocyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

    Cycloaddition Reactions: The azido group is highly reactive in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, which forms triazoles.

    Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition to form 1,2,3-triazoles.

    Substitution: Sodium azide (NaN3) is a common reagent for introducing the azido group.

Major Products

    Triazoles: Formed through cycloaddition reactions.

    Amine Derivatives: Formed through reduction of the azido group.

Scientific Research Applications

Organic Synthesis

1.1. Building Block in Synthesis

Methyl 1-azidocyclopropane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of azide functional groups, which can be further transformed into amines or other functional groups through click chemistry reactions. This property makes it valuable in the synthesis of complex molecules, particularly in medicinal chemistry where the development of novel pharmaceuticals is a priority.

1.2. Cycloaddition Reactions

The compound can participate in cycloaddition reactions, such as the [3+2] dipolar cycloaddition, which is useful for constructing five-membered rings. This reaction is particularly significant in synthesizing biologically active compounds and agrochemicals, enhancing the compound's utility in drug discovery and development.

Biological Applications

2.1. Enzyme Inhibition Studies

Research has indicated that derivatives of cyclopropane carboxylic acids, including this compound, can inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown that these compounds may act as inhibitors of O-acetylserine sulfhydrylase (OASS), crucial for cysteine biosynthesis, suggesting potential therapeutic applications in metabolic disorders .

2.2. Ethylene Biosynthesis Regulation

This compound has been studied for its role as an innovative regulator of ethylene biosynthesis in plants. Ethylene is a vital plant hormone involved in growth and ripening processes. Compounds that inhibit ethylene production can prolong shelf life and improve the quality of horticultural products . This application is particularly relevant for improving post-harvest handling and storage of fruits and vegetables.

Case Studies

Study Findings
Enzyme Inhibition StudyDemonstrated that this compound exhibits significant inhibition of OASS, with potential implications for treating metabolic disorders .
Ethylene RegulationInvestigated the compound's ability to inhibit ethylene biosynthesis, leading to improved quality and shelf life of various agricultural products .
Click Chemistry ApplicationsHighlighted its use as a precursor in click chemistry to synthesize diverse bioactive compounds, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of methyl 1-azidocyclopropane-1-carboxylate primarily involves its reactivity as an azide. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of methyl 1-azidocyclopropane-1-carboxylate with structurally or functionally related cyclopropane derivatives, focusing on their chemical properties, reactivity, and applications.

Structural Analogues

Compound Name Functional Groups Molecular Weight (g/mol) Key Applications/Properties Stability Considerations
This compound Azide (-N₃), Ester (-COOCH₃) ~155.1 Click chemistry, drug synthesis Thermally sensitive; azide decomposition risk
1-Aminocyclopropane-1-carboxylic acid (ACC) Amine (-NH₂), Carboxylic acid (-COOH) 101.1 Ethylene biosynthesis in plants Stable in plant tissues; metabolized to ethylene
Methyl 1-(3-methyl-4-borylphenyl)cyclopropane-1-carboxylate Boronate ester, Ester (-COOCH₃) 316.20 Suzuki-Miyaura cross-coupling reactions Air/moisture-sensitive boronate group
Methyl shikimate Cyclohexene, Ester (-COOCH₃) ~200.2 Intermediate in aromatic amino acid synthesis Stable under physiological conditions

Reactivity and Functional Group Analysis

  • Azide vs. Amine Groups :

    • The azide group in this compound enables rapid cycloaddition with alkynes (click chemistry), unlike the amine group in ACC, which participates in enzymatic ethylene production .
    • Azides are more reactive but pose safety risks (e.g., explosive decomposition), whereas amines are stable and biologically functional .
  • Cyclopropane Ring Strain :

    • The strained cyclopropane ring enhances reactivity in both compounds. However, in ACC, the strain facilitates enzymatic cleavage to ethylene, while in the azido derivative, it promotes ring-opening reactions in synthetic pathways .

Research Findings and Data

Stability Studies

  • ACC : Stable in acidic conditions but rapidly oxidized in the presence of ACC oxidase .
  • This compound : Degrades at temperatures >80°C, releasing nitrogen gas. Storage requires inert atmospheres to prevent azide decomposition .

Spectroscopic Data

  • Comparable to methyl shikimate’s cyclohexene signals (δ 2.0–3.0 ppm) .
  • FTIR : Strong azide absorption at ~2100 cm⁻¹, absent in ACC or methyl shikimate .

Biological Activity

Methyl 1-azidocyclopropane-1-carboxylate (MACC) is a compound that has garnered attention in the field of plant biology due to its structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), the direct precursor of ethylene, a crucial plant hormone. Ethylene plays a significant role in regulating various physiological processes including fruit ripening, flower senescence, and responses to biotic and abiotic stress. This article explores the biological activity of MACC, focusing on its effects on plant growth, development, and interaction with ethylene signaling pathways.

This compound functions as a structural analog of ACC, which suggests that it may influence ethylene signaling pathways. Research indicates that compounds similar to ACC can act as agonists or antagonists in ethylene responses. For instance, studies have shown that methyl-ACC can induce ethylene responses in plants by mimicking the action of ACC, thereby activating downstream signaling pathways associated with ethylene biosynthesis and response mechanisms .

Effects on Plant Growth and Development

The application of MACC has been linked to various physiological changes in plants:

  • Fruit Ripening : Similar to ACC, MACC has been observed to promote fruit ripening processes. This is particularly evident in climacteric fruits where ethylene plays a pivotal role in the ripening process.
  • Root Development : MACC influences root elongation and development. Ethylene is known to regulate root architecture, and MACC's ability to mimic ACC suggests it may have a similar effect .
  • Stress Responses : The compound may enhance plant resilience against environmental stresses by modulating ethylene levels. Ethylene is known to be involved in stress responses, including pathogen defense mechanisms .

Case Studies

Several studies have investigated the biological activity of MACC:

  • Ethylene Agonist Identification : A recent study identified methyl 1-aminocyclopropanecarboxylate as a novel ethylene agonist. The research demonstrated that this compound could activate ethylene-responsive genes in Arabidopsis thaliana, indicating its potential role in mediating ethylene-related processes .
  • Root Growth Experiment : In an experimental setup where MACC was applied to seedlings of Zea mays (maize), significant increases in root length and biomass were observed compared to controls. This suggests that MACC can effectively stimulate root growth through ethylene-mediated pathways .
  • Fruit Ripening Trials : In trials with climacteric fruits such as tomatoes, application of MACC resulted in accelerated ripening and enhanced flavor profiles, paralleling the effects seen with natural ethylene treatment .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
Fruit RipeningAccelerated ripening in climacteric fruits
Root DevelopmentIncreased root elongation
Stress ResponseEnhanced resilience against pathogens
Ethylene SignalingActivation of ethylene-responsive genes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.